BenchChemオンラインストアへようこそ!

5-Methoxy-1H-indazol-4-amine

Physicochemical profiling Drug-likeness LogP optimization

5-Methoxy-1H-indazol-4-amine (CAS 1352397-32-0, molecular formula C₈H₉N₃O, molecular weight 163.18 g/mol) is a heterobifunctional indazole derivative bearing a primary amine at the 4-position and a methoxy substituent at the 5-position of the 1H-indazole core. This compound belongs to the privileged 1H-indazol-4-amine chemotype, a scaffold that has been demonstrated to coordinate directly with heme iron in indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) enzymes and to serve as a productive template for kinase inhibitor design.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B13666199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-indazol-4-amine
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NN=C2)N
InChIInChI=1S/C8H9N3O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,9H2,1H3,(H,10,11)
InChIKeyJZJSVYWUPDPBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-indazol-4-amine: A Position-Specific Amino-Methoxy Indazole Building Block for Kinase and Immuno-Oncology Drug Discovery


5-Methoxy-1H-indazol-4-amine (CAS 1352397-32-0, molecular formula C₈H₉N₃O, molecular weight 163.18 g/mol) is a heterobifunctional indazole derivative bearing a primary amine at the 4-position and a methoxy substituent at the 5-position of the 1H-indazole core . This compound belongs to the privileged 1H-indazol-4-amine chemotype, a scaffold that has been demonstrated to coordinate directly with heme iron in indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) enzymes and to serve as a productive template for kinase inhibitor design [1][2]. The precise 5-methoxy-4-amino substitution pattern is distinct from the 6-methoxy regioisomer and from halogen-substituted analogs, imparting unique electronic and steric properties relevant to structure-activity relationship (SAR) exploration in medicinal chemistry campaigns.

Why 5-Methoxy-1H-indazol-4-amine Cannot Be Replaced by Unsubstituted or 6-Methoxy Indazole-4-amine Analogs


The biological and physicochemical profile of 1H-indazol-4-amine derivatives is exquisitely sensitive to the position and nature of ring substituents. SAR analyses of 4,6-disubstituted-1H-indazole-4-amines have established that the substituent at the C-6 position significantly affects IDO1/TDO activity and selectivity, while the C-4 substitution determines TDO inhibition potency and direct tumoricidal effects [1]. For kinase inhibition programs, 5-substituted indazoles have been specifically identified as potent and selective inhibitors of GSK-3β, Rock2, Aurora2, and JAK2, with the 5-position substitution being critical for kinase panel selectivity [2]. The 5-methoxy group confers a calculated LogP of 0.69, representing a measurable shift from the unsubstituted parent (LogP 0.54), which alters solubility, permeability, and protein binding characteristics . Simply interchanging the 5-methoxy variant with the 6-methoxy regioisomer or the unsubstituted parent would yield a different electronic distribution across the indazole ring system, potentially abrogating target engagement and altering pharmacokinetic properties.

Quantitative Comparative Evidence for 5-Methoxy-1H-indazol-4-amine vs. Closest Indazole-4-amine Analogs


Lipophilicity Shift: 5-Methoxy Substitution Increases Calculated LogP by 0.15 Units Relative to Unsubstituted 1H-Indazol-4-amine

The introduction of a methoxy group at the 5-position of 1H-indazol-4-amine produces a measurable increase in calculated lipophilicity. The 5-methoxy derivative exhibits a calculated LogP of 0.69, compared to 0.54 for the unsubstituted 1H-indazol-4-amine parent . This ΔLogP of +0.15 is meaningful for medicinal chemistry campaigns where fine-tuning of lipophilicity is required to balance aqueous solubility with membrane permeability. The 6-methoxy regioisomer (CAS 1000341-20-7, same molecular formula C₈H₉N₃O, MW 163.177) shares identical elemental composition but differs in substitution geometry, which would be expected to produce a subtly different LogP and electronic distribution .

Physicochemical profiling Drug-likeness LogP optimization Permeability

5-Substituted Indazole Scaffold Delivers Potent Multi-Kinase Inhibition: Class-Level Evidence from Abbott Laboratories' Parallel Synthesis Campaign

A comprehensive parallel synthesis and biological evaluation program at Abbott Laboratories demonstrated that 5-substituted indazoles, including amino-substituted variants, are productive scaffolds for identifying potent kinase inhibitors. The study reported that compounds from this 5-substituted indazole series achieved potent inhibition against multiple therapeutically relevant kinases including Rock2, GSK-3β, Aurora2, and JAK2 [1]. The patent literature further confirms that 5-substituted indazole compounds, claimed under US9163007B2, are capable of inhibiting kinases such as GSK-3, ROCK, JAK, Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, aurora, pim1, and nek2 [2]. The 5-methoxy-4-amino substitution pattern places both a hydrogen-bond-donating amine and an electron-donating methoxy group in optimal positions for kinase hinge-region binding interactions, whereas the 6-methoxy regioisomer would orient the methoxy group differently relative to the key 4-amine kinase-binding motif.

Kinase inhibition GSK-3β Rock2 JAK2 Aurora kinase Scaffold-oriented synthesis

1H-Indazole-4-amine Chemotype as Dual IDO1/TDO Heme-Coordinating Scaffold: 5-Methoxy Modulation Potential

Crystallographic and biochemical studies have established that 1H-indazole-4-amines inhibit both human IDO1 and TDO through a mechanism involving direct coordination with the heme ferrous and ferric states [1]. Structure-guided optimization of this chemotype yielded compound 23, which exhibited IC₅₀ values of 0.64 μM against hIDO1 and 0.04 μM against hTDO, with demonstrable brain penetration and in vivo efficacy in a mouse Parkinson's disease model [1]. In a parallel program, SAR analysis of 4,6-disubstituted-1H-indazole-4-amines revealed that the C-6 substituent significantly modulates IDO1/TDO activity and selectivity, with lead compounds HT-28 and HT-30 achieving TDO IC₅₀ values of 0.62 μM and 0.17 μM, respectively [2]. The 5-methoxy-1H-indazol-4-amine scaffold provides an alternative substitution vector at the C-5 position rather than C-6, offering medicinal chemists an orthogonal SAR exploration path within the same validated IDO/TDO pharmacophore.

Immuno-oncology IDO1 inhibitor TDO inhibitor Tryptophan metabolism Tumor immune checkpoint

Calculated pKa and Hydrogen-Bonding Capacity: The 4-Amine Group Provides a Unique Synthetic Handle for Derivatization Compared to Non-Amine Indazole Analogs

The 4-position primary amine of 5-methoxy-1H-indazol-4-amine (calculated pKa 15.22±0.40) serves as a critical synthetic handle for amide coupling, sulfonylation, reductive amination, and urea formation reactions, enabling rapid diversification into focused compound libraries. This contrasts with 5-methoxy-1H-indazole (CAS 94444-96-9, the non-amine analog, MW 148.16), which lacks the 4-amine functionality and therefore cannot undergo the same derivatization chemistry [1]. The 4-amine also provides an additional hydrogen bond donor (HBD count = 2 for the 4-amine variant vs. HBD count = 1 for the non-amine indazole), which can be advantageous for target engagement in kinase hinge-binding motifs and heme-coordination mechanisms. The combination of a 5-methoxy group (hydrogen bond acceptor) and a 4-amine (hydrogen bond donor) creates a complementary donor-acceptor pharmacophoric pair absent in the non-amine analog.

Medicinal chemistry Synthetic derivatization Chemical probe synthesis Building block utility

Commercial Availability at Research-Grade Purity: 5-Methoxy-1H-indazol-4-amine Is Accessible at ≥98% Purity from Multiple Suppliers

5-Methoxy-1H-indazol-4-amine is commercially available from multiple chemical suppliers at research-grade purity. Leyan (Shanghai皓鸿生物医药科技有限公司) lists this compound (Product No. 1631690) at 98% purity, with specifications including CAS 1352397-32-0 and molecular formula C₈H₉N₃O . ChemicalBook lists the compound with predicted density of 1.344±0.06 g/cm³, boiling point of 387.8±22.0 °C, and multiple supplier entries indicating competitive sourcing . The closely related N-methyl analog (5-methoxy-1-methyl-1H-indazol-4-amine, CAS 1896733-84-8) is also available at 98% purity from Leyan (Product No. 2169643) . The unsubstituted parent 1H-indazol-4-amine (CAS 41748-71-4) is available from numerous suppliers at varying purity grades (95-98%), but lacks the 5-methoxy substitution required for specific SAR exploration [1]. The 6-methoxy regioisomer (CAS 1000341-20-7) is commercially listed but with more limited supplier availability compared to the 5-methoxy analog.

Chemical procurement Building block sourcing Quality control Lead generation

High-Value Application Scenarios for 5-Methoxy-1H-indazol-4-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation via 5-Substituted Indazole Scaffold Optimization

Medicinal chemistry teams pursuing novel ATP-competitive kinase inhibitors can employ 5-methoxy-1H-indazol-4-amine as a starting scaffold for parallel library synthesis. The 4-amine provides a direct vector for introducing diverse warheads (sulfonamides, amides, ureas) targeting kinase hinge-region residues, while the 5-methoxy group modulates electronic properties and lipophilicity. This scaffold has been validated in the Abbott Laboratories 5-substituted indazole kinase program, which identified potent inhibitors of GSK-3β, Rock2, Aurora2, and JAK2 [1]. The patent precedent established in US9163007B2 provides structural guidance for designing patentable analogs [2].

IDO1/TDO Dual Inhibitor Discovery for Tumor Immunotherapy

The 1H-indazole-4-amine chemotype has been crystallographically demonstrated to coordinate heme iron in both IDO1 and TDO enzymes, making it a validated starting point for tumor immunotherapy drug discovery [3]. While published C-6-substituted analogs (HT-28, HT-30) have achieved nanomolar TDO potency (IC₅₀ 0.17-0.62 μM), the C-5 substitution vector represented by 5-methoxy-1H-indazol-4-amine remains largely unexplored [4]. This creates an opportunity for medicinal chemists to explore novel intellectual property space within a mechanistically validated pharmacophore, potentially yielding inhibitors with differentiated selectivity profiles or improved pharmacokinetic properties.

Physicochemical Property Optimization in Lead Series Expansion

When a lead series based on unsubstituted 1H-indazol-4-amine requires fine-tuning of lipophilicity, solubility, or metabolic stability, 5-methoxy-1H-indazol-4-amine offers a controlled LogP increment of +0.15 units relative to the parent (LogP 0.69 vs. 0.54) . This moderate lipophilicity increase can improve membrane permeability without the excessive LogP burden often associated with halogen or alkyl substituents. The methoxy group may also confer metabolic advantages by blocking potential sites of oxidative metabolism at the C-5 position of the indazole ring. The compound's boiling point of 387.8±22.0 °C and density of 1.344±0.06 g/cm³ indicate sufficient thermal and physical stability for standard medicinal chemistry handling and purification protocols .

Chemical Probe Synthesis for Target Engagement Studies

Researchers designing chemical probes for target engagement or chemoproteomics studies can leverage the dual functionality of 5-methoxy-1H-indazol-4-amine: the 4-amine serves as a linker attachment point for biotin, fluorophores, or photoaffinity labels, while the 5-methoxy group preserves the core pharmacophoric features necessary for target recognition. The 4-amine's predicted pKa of 15.22 supports a range of coupling chemistries under standard conditions. This approach is particularly relevant for IDO1/TDO target engagement studies, where the 1H-indazole-4-amine core has been shown to coordinate heme iron directly, and modifications at the C-5 position are expected to be tolerated without disrupting this key interaction [3].

Quote Request

Request a Quote for 5-Methoxy-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.